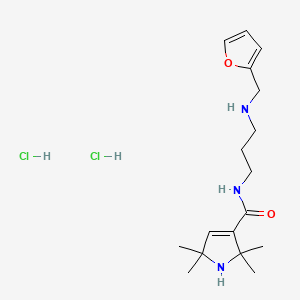
Iodide ion I-135
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodide ion I-135 is a radioactive isotope of iodine with a mass number of 135. It is one of the many isotopes of iodine, which is a halogen element. This compound has a half-life of approximately 6.57 hours and undergoes beta decay to form xenon-135 . Due to its short half-life, it is primarily of interest in nuclear science and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodide ion I-135 is typically produced in nuclear reactors as a fission product of uranium and plutonium. The fission process involves the splitting of heavy atomic nuclei, which results in the formation of various fission products, including this compound .
Industrial Production Methods
The industrial production of this compound involves the irradiation of uranium or plutonium fuel in a nuclear reactor. The fission products are then separated and purified using chemical processes. The separation process often involves the use of ion exchange chromatography and other purification techniques to isolate this compound from other fission products .
Chemical Reactions Analysis
Types of Reactions
Iodide ion I-135 undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where it replaces other halide ions in compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), chlorine (Cl2)
Reducing Agents: Sodium thiosulfate (Na2S2O3), ascorbic acid (C6H8O6)
Reaction Conditions: These reactions typically occur in aqueous solutions and may require acidic or basic conditions depending on the specific reaction.
Major Products Formed
Oxidation: Molecular iodine (I2)
Reduction: Iodide ion (I-)
Substitution: Various iodide-containing compounds depending on the reactants used.
Scientific Research Applications
Iodide ion I-135 has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of iodide ion I-135 involves its beta decay to form xenon-135. This decay process releases beta particles, which can cause ionization and radiation damage to surrounding materials. In nuclear reactors, the formation of xenon-135 is significant because it is a potent neutron absorber, affecting the reactor’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Iodine-131 (I-131): Another radioactive isotope of iodine with a half-life of approximately 8 days.
Iodine-123 (I-123): A radioactive isotope with a half-life of approximately 13 hours, used in nuclear medicine for imaging and diagnostic purposes.
Iodine-129 (I-129): A long-lived radioactive isotope with a half-life of approximately 15.7 million years, used in environmental studies and as a tracer in nuclear waste management.
Uniqueness of Iodide Ion I-135
This compound is unique due to its short half-life and its role as a fission product in nuclear reactors. Its rapid decay to xenon-135 and the subsequent impact on reactor reactivity make it a critical isotope for understanding and managing nuclear reactor behavior .
Properties
CAS No. |
69656-25-3 |
|---|---|
Molecular Formula |
I- |
Molecular Weight |
134.91006 g/mol |
IUPAC Name |
iodine-135(1-) |
InChI |
InChI=1S/HI/h1H/p-1/i1+8 |
InChI Key |
XMBWDFGMSWQBCA-CONNIKPHSA-M |
Isomeric SMILES |
[135I-] |
Canonical SMILES |
[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



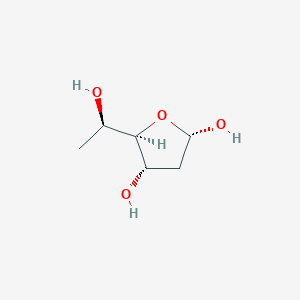
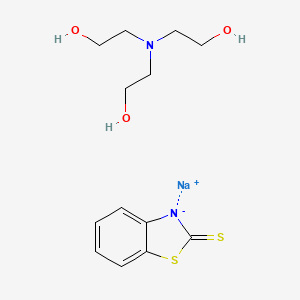
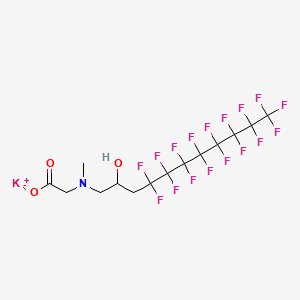
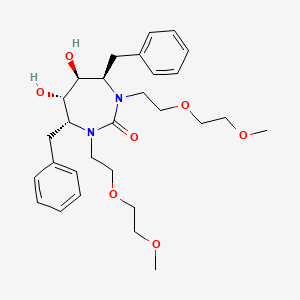

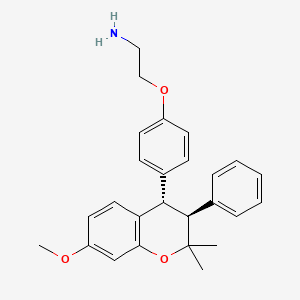

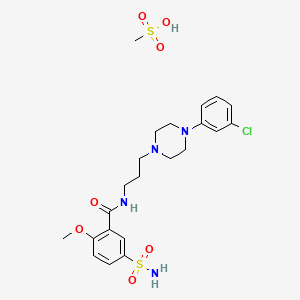
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)
